

Benzyl (3-bromopropyl)carbamate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Carbamic acid, (3-bromopropyl)-, benzyl ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzyl (3-bromopropyl)carbamate, a key intermediate in synthetic organic chemistry. It covers the fundamental physicochemical properties, detailed experimental protocols for its synthesis, and its applications in the development of pharmacologically active molecules.

Core Properties and Data

Benzyl (3-bromopropyl)carbamate is a bifunctional molecule featuring a carbamate protecting group and a reactive bromopropyl chain. This structure makes it a valuable reagent for the introduction of a protected aminopropyl moiety in multi-step syntheses.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ BrNO ₂	[1]
Molecular Weight	272.14 g/mol	[1]
CAS Number	39945-54-5	[1]
Appearance	Off-White Solid	[1]
Melting Point	37-39 °C	[1]
Boiling Point	379.4 ± 35.0 °C (Predicted)	[1]
Density	1.379 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Chloroform (Slightly), Ethyl Acetate (Sparingly), Methanol (Slightly)	[1]

Synthesis and Experimental Protocols

Two common synthetic routes for the preparation of benzyl (3-bromopropyl)carbamate are detailed below.

Protocol 1: From Benzyl N-(3-hydroxypropyl)carbamate

This method involves the bromination of a hydroxyl group under Appel-type conditions.

Materials:

- Benzyl N-(3-hydroxypropyl)carbamate
- Triphenylphosphine (PPh₃)
- Carbon tetrabromide (CBr₄)
- Dry Tetrahydrofuran (THF)
- Dichloromethane (CH₂Cl₂)

- Water (H₂O)
- Magnesium sulfate (MgSO₄)

Procedure:[\[1\]](#)

- A solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) in dry THF (30 mL) is prepared.
- This solution is added dropwise to a solution of benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) in dry THF (30 mL).
- The reaction mixture is stirred at room temperature for 48 hours.
- The resulting insoluble solid is removed by filtration.
- The filtrate is evaporated to dryness.
- The residue is redissolved in dichloromethane and washed with water.
- The organic layer is dried over magnesium sulfate and the solvent is removed.
- The crude product is purified by column chromatography (eluting with dichloromethane to methanol) to yield benzyl N-(3-bromopropyl)carbamate as an orange oil (3.2 g, 86.4% yield).

Protocol 2: From 3-Bromopropylamine Hydrobromide

This protocol describes the N-protection of 3-bromopropylamine with a benzyloxycarbonyl (Cbz) group.

Materials:

- 3-Bromopropylamine hydrobromide
- Benzyl chloroformate
- Diisopropylethylamine (DIPEA)
- Dry Tetrahydrofuran (THF)

- Celite
- Ethyl acetate (EtOAc)
- Hexane

Procedure:

- To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in dry THF (40 mL), add benzyl chloroformate (1.64 g, 9.60 mmol) at room temperature.
- Cool the mixture to 0°C.
- Add diisopropylethylamine (1.6 mL, 9.20 mmol) dropwise.
- Stir the reaction mixture at 0°C for 1 hour.
- Filter the crude reaction mixture through a pad of Celite.
- Evaporate the solvents from the filtrate.
- Purify the residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane to afford the desired product.

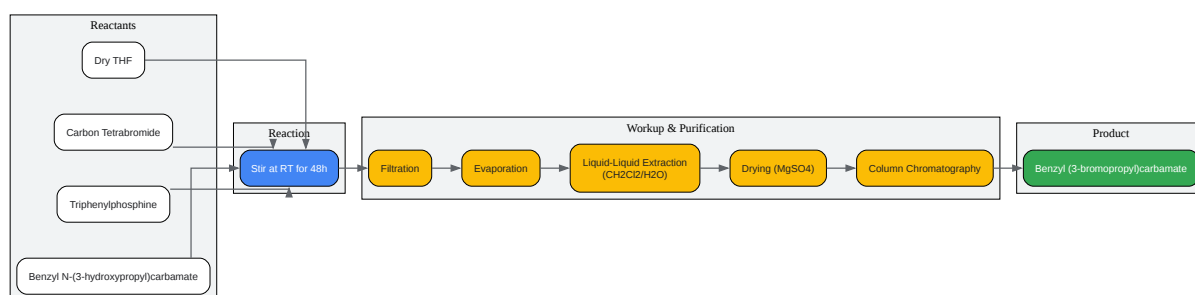
Applications in Drug Development

Benzyl (3-bromopropyl)carbamate serves as a versatile building block in the synthesis of various pharmaceutical and biologically active compounds.^[1] Its utility lies in the ability to introduce a three-carbon spacer with a protected amino group, which can be deprotected in a later synthetic step to reveal a primary amine. This amine can then be further functionalized.

A notable application is in the synthesis of an active anti-HIV ethidium-arginine conjugate.^[1] This conjugate is designed to target the viral Tat RNA sequence, demonstrating the importance of benzyl (3-bromopropyl)carbamate in constructing complex molecules with therapeutic potential.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of benzyl (3-bromopropyl)carbamate from benzyl N-(3-hydroxypropyl)carbamate as described in Protocol 1.



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Caption: Synthetic workflow for benzyl (3-bromopropyl)carbamate.

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References

- 1. Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5 [m.chemicalbook.com]

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